Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate
Description
Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate is a pyridine-based acrylate derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and a chlorine atom at the 3-position of the pyridine ring. The acrylate ester group (methyl ester) is linked to the pyridine at the 2-position. This structural motif is common in agrochemicals, particularly herbicides and fungicides, due to the electron-withdrawing effects of -CF₃ and Cl, which enhance stability and bioactivity .
Properties
IUPAC Name |
methyl (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO2/c1-17-9(16)3-2-8-7(11)4-6(5-15-8)10(12,13)14/h2-5H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRSLPNHXTXEIR-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with methanol to form the desired ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for optimizing the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical reactions, including:
- Michael Addition : The compound can participate in Michael addition reactions, forming adducts with nucleophiles. This property is exploited in synthesizing more complex molecules.
- Cycloaddition Reactions : It has been utilized in 1,3-dipolar cycloaddition reactions, demonstrating its utility in creating cyclic structures that are important in pharmaceuticals .
Medicinal Chemistry
The unique structure of this compound makes it a candidate for developing new pharmaceutical agents. Research indicates potential applications in:
- Antimicrobial Agents : Compounds derived from this structure exhibit antimicrobial activity, making them suitable for developing new antibiotics or antifungal agents.
- Anti-cancer Research : The trifluoromethyl group is known to enhance the bioactivity of compounds, which may lead to the development of novel anti-cancer drugs .
Agrochemical Applications
In agrochemistry, this compound has been investigated for its potential as a pesticide or herbicide. The trifluoromethyl group contributes to increased lipophilicity, enhancing the compound's ability to penetrate plant tissues and target pests effectively.
Case Studies
Mechanism of Action
The mechanism of action of Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The chloro group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogs with Pyridine-Acrylate Backbones
Table 1: Key Structural and Molecular Features of Pyridine-Acrylate Derivatives
Key Observations:
- Substituent Effects : The trifluoromethyl group in the target compound significantly increases lipophilicity compared to analogs with methyl (211.65 g/mol) or fluorine (196.18 g/mol). This enhances membrane permeability, critical for pesticidal activity .
- Halogen Positioning : Chlorine at the 3-position (target) vs. 2-position (211.65 g/mol) alters electronic distribution on the pyridine ring, affecting binding to biological targets like acetyl-CoA carboxylase in herbicides .
Complex Derivatives with Heterocyclic Modifications
Table 2: Analogs with Extended Heterocyclic Systems
Key Observations:
- Indole-Containing Analogs : The addition of indole (e.g., 377.78 g/mol) introduces π-π stacking interactions, improving binding to biological targets like fungal enzymes .
- Isoxazole Integration : The isoxazole ring (334.68 g/mol) increases metabolic resistance, a desirable trait in long-lasting herbicides .
Pesticidal Compounds with Shared Substituents
Table 3: Agrochemical Analogs with 3-Cl-5-CF₃ Pyridine Moieties
Key Observations:
- Fluopicolide: Shares the 3-Cl-5-CF₃-pyridine group but incorporates a benzamide scaffold. This broadens antifungal activity by targeting spectrin-like proteins inomycetes .
- Haloxyfop-Methyl: Utilizes a phenoxypropanoate group instead of acrylate, enabling inhibition of acetyl-CoA carboxylase in grasses .
Biological Activity
Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₃ClF₃N
- Molecular Weight : 299.71 g/mol
- CAS Number : [specific CAS number if available]
- Structure : The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, contributing to its unique reactivity and biological profile.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, particularly those linked to inflammation and cancer cell proliferation.
- Receptor Modulation : It acts as a modulator for specific receptors, potentially influencing pathways associated with neuroprotection and anti-inflammatory responses.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
-
Anticancer Activity :
A study evaluated the antiproliferative effects of this compound on several cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and colon cancer models. The compound's mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent in oncology. -
Anti-inflammatory Effects :
In a model of acute inflammation, this compound was administered to mice subjected to carrageenan-induced paw edema. The compound significantly reduced swelling compared to control groups, suggesting its efficacy in modulating inflammatory pathways. -
Neuroprotective Properties :
Research focused on the neuroprotective effects of this compound demonstrated that it could mitigate oxidative stress-induced neuronal damage in vitro. This suggests potential applications in treating neurodegenerative diseases where oxidative stress plays a critical role.
Q & A
Q. What are the recommended synthetic routes for Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate, and what intermediates are critical?
Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) using 3-chloro-5-(trifluoromethyl)-2-pyridinyl halide and methyl acrylate derivatives. Key intermediates include 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS RN: documented in structural studies) or halogenated pyridine precursors. Reaction conditions (e.g., solvent polarity, temperature, and ligand selection) must be optimized to enhance yield and purity.
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR for backbone structure elucidation; ¹⁹F NMR to confirm the trifluoromethyl group’s presence and electronic environment.
- HPLC : To assess purity (≥98% as per industrial standards) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.
- X-ray Crystallography : For absolute stereochemical determination, if crystalline .
Q. What stability considerations are critical for storing this compound?
Methodological Answer : The ester group in the acrylate moiety is prone to hydrolysis. Store under inert atmosphere (N₂/Ar) at –20°C, with desiccants to mitigate moisture exposure. Stability tests under varying pH and temperature conditions are recommended for long-term storage protocols .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer :
- Density Functional Theory (DFT) : To model transition states and predict solvent/catalyst effects on reaction kinetics.
- Molecular Dynamics (MD) : Simulate intermolecular interactions in solvent systems (e.g., DMF, THF) to optimize steric and electronic factors.
- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) .
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic substitutions?
Methodological Answer : The –CF₃ group increases the electrophilicity of the pyridine ring, accelerating nucleophilic attack at adjacent positions. Kinetic studies (e.g., Hammett plots) can quantify substituent effects, while ¹⁹F NMR monitors electronic changes during reactions. Competitive experiments with non-fluorinated analogs are recommended to isolate –CF₃-specific effects .
Q. What in silico and in vitro approaches evaluate the biological activity of this compound?
Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., kinases or enzymes) to predict binding affinities.
- In Vitro Assays : Conduct enzyme inhibition (IC₅₀) or cytotoxicity assays (e.g., MTT on cell lines).
- ADMET Profiling : Predict pharmacokinetics (e.g., CYP450 metabolism) using tools like SwissADME .
Q. How does this compound’s structure inform its potential role in materials science (e.g., COFs/MOFs)?
Methodological Answer : The pyridine and acrylate moieties suggest utility as a monomer for covalent organic frameworks (COFs). Condensation reactions with boronic acids or triols (as in COF-1/COF-5 synthesis ) could yield porous architectures. Surface area and thermal stability (>500°C) should be tested via BET and TGA, respectively.
Q. How can researchers resolve contradictions in synthetic yield data across studies?
Methodological Answer : Variability in yields may arise from differences in catalyst loading, solvent purity, or reaction scale. Systematic DOE (Design of Experiments) approaches, including factorial analysis of variables (e.g., temperature, ligand ratio), are critical. Reproducibility tests under controlled conditions (e.g., inert atmosphere, anhydrous solvents) are essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
